[4-(Benzyloxy)-3-fluoro-2-methoxyphenyl]boronic acid
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Overview
Description
[4-(Benzyloxy)-3-fluoro-2-methoxyphenyl]boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy, fluoro, and methoxy groups. The unique combination of these functional groups imparts distinct chemical properties, making it valuable in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)-3-fluoro-2-methoxyphenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxy-3-fluoro-2-methoxybenzene and boronic acid derivatives.
Borylation Reaction: A common method for introducing the boronic acid group is through a palladium-catalyzed borylation reaction. This involves the use of a palladium catalyst, a base (such as potassium carbonate), and a boron source (such as bis(pinacolato)diboron) under inert atmosphere conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in various substitution reactions, particularly Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF or toluene.
Major Products Formed
Phenols: From oxidation reactions.
Hydroxy derivatives: From reduction reactions.
Biaryl compounds: From Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Drug Development: Serves as a precursor in the synthesis of pharmaceutical compounds.
Medicine
Diagnostic Tools: Incorporated in the development of diagnostic agents for imaging techniques.
Therapeutics: Explored for its potential in creating new therapeutic agents.
Industry
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Electronics: Applied in the development of organic electronic devices.
Mechanism of Action
The mechanism by which [4-(Benzyloxy)-3-fluoro-2-methoxyphenyl]boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of complex structures. This reactivity is exploited in various applications, from catalysis to drug development.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy, fluoro, and methoxy substituents, making it less versatile in certain applications.
4-(Benzyloxy)phenylboronic Acid: Similar but lacks the fluoro and methoxy groups, which can affect its reactivity and applications.
3-Fluoro-4-methoxyphenylboronic Acid: Similar but lacks the benzyloxy group, impacting its chemical properties and uses.
Uniqueness
The presence of benzyloxy, fluoro, and methoxy groups in [4-(Benzyloxy)-3-fluoro-2-methoxyphenyl]boronic acid provides a unique combination of electronic and steric effects, enhancing its reactivity and making it suitable for a broader range of applications compared to its simpler counterparts.
Properties
IUPAC Name |
(3-fluoro-2-methoxy-4-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO4/c1-19-14-11(15(17)18)7-8-12(13(14)16)20-9-10-5-3-2-4-6-10/h2-8,17-18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHUUPVYIQQGMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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